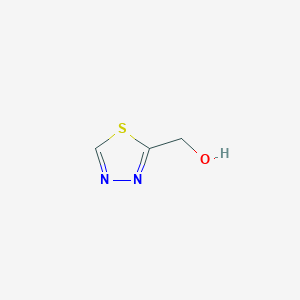

(1,3,4-Thiadiazol-2-yl)methanol

Description

Properties

IUPAC Name |

1,3,4-thiadiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-1-3-5-4-2-7-3/h2,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVYYXPCQNRSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612326 | |

| Record name | (1,3,4-Thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-03-8 | |

| Record name | (1,3,4-Thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,3,4-Thiadiazol-2-yl)methanol from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (1,3,4-thiadiazol-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. The synthesis involves a multi-step process, including the formation of the 1,3,4-thiadiazole ring and subsequent functional group manipulations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from thiosemicarbazide is most effectively achieved through a three-step process. A direct one-pot synthesis is not well-documented due to potential side reactions. The chosen strategy focuses on the initial construction of a 1,3,4-thiadiazole ring bearing a functional group that can be readily converted to the desired hydroxymethyl group.

The overall synthetic pathway is outlined below:

Caption: A two-step synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate

This initial step involves the cyclization of thiosemicarbazide with ethyl chlorooxoacetate (ethyl oxalyl monochloride). This reaction directly installs the desired ester functionality at the 2-position of the 1,3,4-thiadiazole ring.

Reaction:

Thiosemicarbazide + Ethyl Chlorooxoacetate → Ethyl 1,3,4-thiadiazole-2-carboxylate

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, a solution of thiosemicarbazide (0.1 mol) in a suitable solvent such as pyridine or a mixture of pyridine and tetrahydrofuran (THF) is prepared.

-

Reagent Addition: The flask is cooled in an ice bath. A solution of ethyl chlorooxoacetate (0.1 mol) in the same solvent is added dropwise from the dropping funnel with continuous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then poured into ice-cold water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure ethyl 1,3,4-thiadiazole-2-carboxylate.

| Parameter | Value |

| Typical Yield | 60-75% |

| Physical State | Solid |

| Melting Point | Varies with purity |

Step 2: Synthesis of this compound

The second step involves the reduction of the ester group of ethyl 1,3,4-thiadiazole-2-carboxylate to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Reaction:

Ethyl 1,3,4-thiadiazole-2-carboxylate + LiAlH₄ → this compound

Detailed Methodology:

-

Reaction Setup: A dry three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. A suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath.

-

Reagent Addition: A solution of ethyl 1,3,4-thiadiazole-2-carboxylate (from Step 1) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The filtrate is collected, and the solvent is evaporated under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

| Parameter | Value |

| Typical Yield | 70-85% |

| Physical State | Solid |

| Melting Point | Varies with purity |

| Spectroscopic Data | Consistent with the structure of this compound |

Alternative Synthetic Approaches

While the presented two-step synthesis is a robust method, other pathways can be considered, each with its own advantages and challenges.

Alternative Route 1: From 2-Amino-1,3,4-thiadiazole

An alternative strategy involves the conversion of the readily accessible 2-amino-1,3,4-thiadiazole.

Caption: An alternative synthetic route via a 2-amino-1,3,4-thiadiazole intermediate.

This route involves the diazotization of the amino group followed by a substitution reaction.[2][3] However, the direct conversion of the diazonium salt to the hydroxymethyl group can be challenging and may result in lower yields compared to the ester reduction method.

Alternative Route 2: Direct Cyclization with a Hydroxy-acid Derivative

Theoretically, the direct cyclization of thiosemicarbazide with a protected glycolic acid derivative could provide a more direct route to a precursor of the target molecule. For example, using O-acetylglycolic acid followed by deprotection. However, this route is less documented and may require significant optimization.

Summary of Quantitative Data

| Step | Reactants | Product | Reagents/Conditions | Typical Yield (%) |

| 1 | Thiosemicarbazide, Ethyl Chlorooxoacetate | Ethyl 1,3,4-thiadiazole-2-carboxylate | Pyridine, Reflux | 60-75 |

| 2 | Ethyl 1,3,4-thiadiazole-2-carboxylate | This compound | LiAlH₄, Anhydrous THF | 70-85 |

Conclusion

The synthesis of this compound from thiosemicarbazide is a valuable process for obtaining a key building block for drug discovery and development. The presented two-step method, involving the formation of an intermediate ester followed by its reduction, offers a reliable and efficient pathway with good overall yields. While alternative routes exist, they may present greater synthetic challenges. The detailed protocols and data provided in this guide are intended to support researchers in the successful synthesis of this important heterocyclic compound.

References

- 1. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1,3,4-Thiadiazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (1,3,4-Thiadiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole ring is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the spectroscopic properties of its derivatives is crucial for structural elucidation, purity assessment, and the study of structure-activity relationships.

This document outlines the expected spectroscopic data based on the analysis of related 1,3,4-thiadiazole derivatives and provides standardized experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with a hydroxymethyl substituent at the 2-position. This structure gives rise to characteristic signals in various spectroscopic analyses. The expected spectroscopic data are summarized below.

Table 1: Summary of Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Expected Value/Observation |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~9.3 ppm (s, 1H, H-5 of thiadiazole) |

| ~5.5-6.0 ppm (t, 1H, -OH) | ||

| ~4.8 ppm (d, 2H, -CH₂-) | ||

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~170 ppm (C-2 of thiadiazole) |

| ~155 ppm (C-5 of thiadiazole) | ||

| ~60 ppm (-CH₂OH) | ||

| FT-IR (KBr Pellet) | Vibrational Frequency (ν) | 3400-3200 cm⁻¹ (O-H stretch, broad) |

| 3100-3000 cm⁻¹ (C-H stretch, aromatic) | ||

| 2950-2850 cm⁻¹ (C-H stretch, aliphatic) | ||

| 1640-1600 cm⁻¹ (C=N stretch) | ||

| 1400-1300 cm⁻¹ (C-N stretch) | ||

| 1100-1000 cm⁻¹ (C-O stretch) | ||

| 700-600 cm⁻¹ (C-S stretch) | ||

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 117.02 |

| UV-Vis (Methanol) | λ_max | ~250-280 nm |

Detailed Spectroscopic Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the thiadiazole ring proton, the hydroxyl proton, and the methylene protons. The chemical shifts can be influenced by the solvent and concentration.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.

-

Process the spectrum using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

2.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Experimental Protocol:

-

Use the sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

A proton-decoupled sequence should be used to simplify the spectrum to single lines for each carbon.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.[4]

-

Identify the characteristic absorption bands corresponding to the functional groups.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the solution into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system of the thiadiazole ring.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

-

Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.[6][7][8]

-

Identify the wavelength of maximum absorption (λ_max).

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. sid.ir [sid.ir]

- 5. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]

- 8. Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of (1,3,4-Thiadiazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3,4-Thiadiazol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a bioisostere for various functional groups and is prevalent in a wide array of pharmacologically active compounds. A thorough understanding of its structural and electronic properties, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its application in novel molecular design and synthesis. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR characteristics of this compound, alongside standardized experimental protocols and a logical workflow for its spectroscopic analysis.

Predicted NMR Data

The chemical shifts for this compound are predicted based on the analysis of substituted 1,3,4-thiadiazole analogues and fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the 1,3,4-thiadiazole ring and the deshielding effect of the sulfur and nitrogen heteroatoms are key factors influencing the chemical shifts.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ would likely exhibit three distinct signals: a singlet for the proton on the thiadiazole ring, a signal for the methylene protons of the methanol group, and a signal for the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiadiazole ring) | ~9.0 - 9.5 | Singlet | - |

| -CH₂- (Methanol group) | ~4.8 - 5.2 | Singlet | - |

| -OH (Hydroxyl group) | Variable (solvent dependent) | Broad Singlet | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to show three signals corresponding to the two carbon atoms of the thiadiazole ring and the carbon of the methanol group. The carbon atoms in the heterocyclic ring are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiadiazole ring) | ~165 - 170 |

| C-5 (Thiadiazole ring) | ~150 - 155 |

| -CH₂- (Methanol group) | ~60 - 65 |

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines a general methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for polar heterocyclic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher for ¹H NMR.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons and identify the precise chemical shifts of all peaks.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound, from sample preparation to final structure elucidation.

Caption: Logical workflow for NMR analysis.

Conclusion

The provided predictive ¹H and ¹³C NMR data, coupled with the detailed experimental protocols and logical workflow, serves as a comprehensive technical guide for the spectroscopic analysis of this compound. This information is critical for researchers and professionals in drug development and materials science, enabling the unambiguous characterization and quality control of this important heterocyclic compound and its derivatives. While the presented NMR data is predictive, it offers a solid foundation for interpreting experimentally acquired spectra.

Crystal structure of (1,3,4-Thiadiazol-2-yl)methanol

An in-depth analysis of the crystallographic data for (1,3,4-Thiadiazol-2-yl)methanol is not publicly available in the common crystallographic databases. Searches for the crystal structure of this specific compound did not yield any published results containing detailed crystallographic parameters such as unit cell dimensions, bond lengths, or atomic coordinates.

While the synthesis of various 1,3,4-thiadiazole derivatives is widely reported due to their diverse biological activities, the specific crystal structure of this compound has not been the subject of a dedicated crystallographic study found in the searched literature. Patents mention the use of related compounds in treating hyper-proliferative diseases, and various studies report on the synthesis and biological evaluation of other 1,3,4-thiadiazole derivatives, but these do not provide the specific data requested.

In the absence of experimental data for this compound, this guide will present a generalized experimental workflow for the synthesis and crystallographic analysis of a related, hypothetical 1,3,4-thiadiazole derivative. This will serve as a methodological template for researchers working with this class of compounds. Additionally, a hypothetical signaling pathway is presented to illustrate the potential mechanism of action for a 1,3,4-thiadiazole derivative in the context of cancer therapy, a common application for this heterocyclic scaffold.

Experimental Protocols

The following sections detail a generalized methodology for the synthesis, crystallization, and structural determination of a 1,3,4-thiadiazole derivative.

Synthesis of a 1,3,4-Thiadiazole Derivative

A common route to synthesize 2-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid derivative.

Materials:

-

Thiosemicarbazide

-

Appropriate carboxylic acid or acid chloride

-

Phosphorus oxychloride (or other suitable dehydrating/cyclizing agent)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Acylation of Thiosemicarbazide: The thiosemicarbazide is dissolved in an anhydrous solvent and cooled in an ice bath. The corresponding acyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Cyclization: The resulting acylthiosemicarbazide is treated with a dehydrating agent like phosphorus oxychloride and heated under reflux. The reaction progress is monitored by TLC.

-

Purification: After completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Materials:

-

Purified 1,3,4-thiadiazole derivative

-

A suitable solvent or solvent system (e.g., ethanol, methanol, acetone, or mixtures with water)

Procedure (Slow Evaporation Method):

-

A saturated solution of the purified compound is prepared in a suitable solvent at room temperature or with gentle heating.

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is placed in a loosely covered vial or beaker and left undisturbed in a vibration-free environment.

-

The solvent is allowed to evaporate slowly over several days to weeks, leading to the formation of single crystals.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected at a specific temperature (e.g., 293 K). A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The collected raw data are processed to correct for various experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

Since no experimental data exists for this compound, the following table provides a template for the kind of crystallographic data that would be reported.

| Parameter | Value |

| Empirical Formula | C3H4N2OS |

| Formula Weight | 116.14 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.50 |

| b (Å) | e.g., 5.70 |

| c (Å) | e.g., 10.20 |

| α (°) | 90 |

| β (°) | e.g., 110.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 462.5 |

| Z | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.66 |

| Absorption Coefficient (mm⁻¹) | e.g., 0.45 |

| F(000) | e.g., 240 |

| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.5 to 28.0 |

| Reflections collected | e.g., 2500 |

| Independent reflections | e.g., 1050 |

| R_int | e.g., 0.035 |

| Final R indices [I>2sigma(I)] | e.g., R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | e.g., R1 = 0.060, wR2 = 0.125 |

| Goodness-of-fit on F² | e.g., 1.05 |

Visualizations

The following diagrams illustrate the generalized experimental workflow and a hypothetical signaling pathway.

Initial Biological Screening of (1,3,4-Thiadiazol-2-yl)methanol Derivatives: A Technical Guide

Introduction

The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] This technical guide focuses on the initial biological screening of derivatives of (1,3,4-Thiadiazol-2-yl)methanol, summarizing key findings in antimicrobial, antifungal, and anticancer evaluations. While data on the specific parent compound is limited, the extensive research on its derivatives provides a strong indication of the therapeutic potential inherent in this molecular scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of 1,3,4-thiadiazole-based compounds.

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a range of pathogenic bacteria.[2][5] Screening is typically conducted against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Bacillus subtilis (Gram-positive) | Significant | [6] |

| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Staphylococcus aureus (Gram-positive) | Significant | [6] |

| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Escherichia coli (Gram-negative) | Moderate | [6] |

| B is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1][5]thiazole]methanes | Proteus vulgaris (Gram-negative) | Moderate | [6] |

| 5-aryl N-phenyl-1, 3, 4- thiadiazole 2-amino derivatives | Bacillus subtilis (Gram-positive) | Not specified | [7] |

| 5-aryl N-phenyl-1, 3, 4- thiadiazole 2-amino derivatives | Staphylococcus aureus (Gram-positive) | Not specified | [7] |

| 5-aryl N-phenyl-1, 3, 4- thiadiazole 2-amino derivatives | Escherichia coli (Gram-negative) | Not specified | [7] |

Experimental Protocol: Agar Diffusion Method

The antibacterial activity of synthesized 1,3,4-thiadiazole derivatives is commonly assessed using the agar diffusion method.[2]

-

Preparation of Media: Nutrient agar medium is prepared and sterilized.

-

Inoculation: The agar plates are inoculated with a standardized suspension of the test bacteria (e.g., 10⁻⁴ cfu).

-

Well Creation: Wells are created in the agar plates using a sterile cork borer.

-

Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic, such as Ciprofloxacin, is used as a positive control.

Antifungal Activity

Several derivatives of 1,3,4-thiadiazole have shown promising antifungal properties, with some compounds exhibiting potent activity against clinically relevant fungal strains.[3][8]

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Fungal Strain | MIC₁₀₀ (μg/mL) | Reference |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 | [3][8] |

| 5-(p-methoxyphenyl)-[2-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl)]-1,3,4-thiadiazole | Candida albicans ATCC 10231 | 1.562 | [9] |

| 5-(p-methoxyphenyl)-[2-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl)]-1,3,4-thiadiazole | Candida krusei ATCC 6258 | 1.562 | [9] |

Experimental Protocol: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against fungal strains is often determined using the broth microdilution method.

-

Preparation of Inoculum: Fungal cultures are grown and diluted to a standardized concentration.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

The mechanism of antifungal action for some derivatives involves the disruption of cell wall biogenesis.[8]

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[4][10] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases.[4]

Table 3: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | [10][11] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4 | [10][11] |

| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative (IVc) | Breast Cancer Panel | 1.47 | [12] |

| Aziridine-indolin-2-one derivative (VIc) | Colon Cancer Panel | 1.40 | [12] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | Not specified (Inhibited Abl protein kinase with IC₅₀ of 7.4 µM) | [13] |

Experimental Protocol: MTT Assay

The cytotoxic activity of the compounds against cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Signaling Pathway Inhibition

In silico and experimental studies suggest that 1,3,4-thiadiazole derivatives may exert their anticancer effects by modulating various signaling pathways. A plausible mechanism involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for angiogenesis.[14][15] Inhibition of RTKs can block downstream pathways such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival.[15]

The initial biological screening of this compound derivatives reveals a versatile scaffold with significant potential for the development of new therapeutic agents. The demonstrated antimicrobial, antifungal, and anticancer activities warrant further investigation and optimization of these compounds. The detailed experimental protocols and elucidated mechanisms of action provide a solid foundation for future research in this promising area of medicinal chemistry.

References

- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. ACG Publications - Synthesis and antimicrobial study of b is-[thiadiazol-2-yl- tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazole]methanes [acgpubs.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole-Linked-1,3,4-Thiadiazol-2-Amine Derivatives: Computational Screening, Synthesis, and Biological Evaluation as Potential VEGFR-2 Inhibitors [ajgreenchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Discovery and Synthesis of Novel 1,3,4-Thiadiazole Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 1,3,4-thiadiazole alcohols. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1][2] The incorporation of a hydroxyl moiety introduces a key functional group that can modulate the physicochemical properties and biological activity of these derivatives, offering potential for the development of new therapeutic agents. This guide details synthetic methodologies, presents quantitative biological data, and explores the mechanistic aspects of these promising compounds.

Synthesis of 1,3,4-Thiadiazole Alcohols

The synthesis of 1,3,4-thiadiazole alcohols can be approached through several key strategies, primarily involving the construction of the thiadiazole ring followed by the introduction or modification of the alcohol functionality. A common and versatile method involves the cyclization of thiosemicarbazide derivatives.

A general synthetic pathway commences with the reaction of a carboxylic acid with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized to the 1,3,4-thiadiazole ring. To introduce the alcohol functionality, a carboxylic acid precursor bearing a protected hydroxyl group can be utilized, followed by deprotection. Alternatively, a more direct approach involves the reduction of a corresponding 1,3,4-thiadiazole carboxylic acid or ester.

One specific example is the synthesis of 2-((5-aryl-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione derivatives, where a phthalimide group is attached.[3] While not simple alcohols, the synthetic principles are relevant. The synthesis of these compounds often involves a multi-step process.[3]

General Synthetic Workflow

The logical flow for the synthesis of these compounds typically begins with the preparation of the core 1,3,4-thiadiazole scaffold, followed by functionalization to introduce the alcohol group.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and replication of novel compounds. Below are representative protocols for key synthetic steps.

Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

This protocol describes a general method for the synthesis of the 2-amino-5-aryl-1,3,4-thiadiazole core structure.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of the substituted benzoic acid and phosphorus oxychloride is stirred at room temperature.

-

Thiosemicarbazide is added to the mixture.

-

The reaction mixture is heated and stirred.

-

After cooling, the mixture is carefully poured into ice water and refluxed.

-

The solution is then basified to a pH of 8 using a sodium hydroxide solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the 5-aryl-1,3,4-thiadiazol-2-amine derivative.[4]

Protocol 2: Synthesis of 2-((5-Aryl-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione

This protocol details the synthesis of more complex derivatives that incorporate a phthalimide moiety, which has been evaluated for anticancer activity.

Materials:

-

2-Amino-5-aryl-1,3,4-thiadiazole

-

Phthalic anhydride

Procedure:

-

The synthesis is a multi-step process that can be adapted for various derivatives.[3]

-

A key step involves the reaction of a 1,3,4-thiadiazole intermediate with phthalic anhydride.[5]

-

The reaction conditions typically involve heating the reactants in a suitable solvent, such as glacial acetic acid.[5]

-

The final product is often purified by recrystallization.[5]

Biological Activity and Data Presentation

Novel 1,3,4-thiadiazole alcohols and their derivatives have been primarily investigated for their anticancer and antimicrobial properties. The quantitative data from these studies are summarized below for comparative analysis.

Anticancer Activity

Several studies have evaluated the in vitro cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

Table 1: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC₅₀ in µM)

| Compound ID | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |

| 8m | 23.83 | 27.21 | [3] |

Compound 8m is 4-Nitro-N-(5-((3-(1,3-dioxoisoindolin-2-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

The results indicate that derivatives containing a 4-nitrobenzoyl moiety exhibit notable potency.[3] Morphological evaluations have suggested that these compounds can induce apoptosis in cancer cells.[3]

Antimicrobial Activity

The antimicrobial potential of novel 1,3,4-thiadiazole derivatives is another significant area of investigation. The activity is often assessed by measuring the zone of inhibition against various bacterial and fungal strains.

Further research is needed to generate a comprehensive table of antimicrobial activity for 1,3,4-thiadiazole alcohols, as the currently available data is not extensive enough for a comparative summary.

Signaling Pathways and Mechanism of Action

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[2][3] While the precise signaling pathways for 1,3,4-thiadiazole alcohols are still under investigation, related compounds have been shown to act through various mechanisms.

Some 1,3,4-thiadiazole derivatives have been identified as kinase inhibitors, which can interfere with cellular signaling pathways crucial for cancer cell growth and survival.[5] The induction of apoptosis is a key indicator of the anticancer potential of these compounds.

Apoptosis Induction Pathway

The following diagram illustrates a simplified, generalized pathway for apoptosis, which can be triggered by various stimuli, including the action of cytotoxic compounds.

Conclusion

Novel 1,3,4-thiadiazole alcohols and their derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The available biological data, particularly the anticancer activity and the induction of apoptosis, warrant further investigation into the specific molecular targets and signaling pathways involved. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. Synthesis and Biological Evaluation of 1,3,4-Thiadiazole Linked Phthalimide Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of (1,3,4-Thiadiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3,4-Thiadiazol-2-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The 1,3,4-thiadiazole core is a versatile scaffold known to impart a range of biological activities to molecules in which it is found. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound and its derivatives. A detailed exploration of its structural, electronic, and spectroscopic properties is presented, supported by computational data. The methodologies outlined herein serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutic agents based on the 1,3,4-thiadiazole framework. While a dedicated, comprehensive study on the parent compound, this compound, is not extensively available in public literature, this guide synthesizes data from studies on closely related derivatives to provide a robust predictive model for its behavior and properties.

Introduction

The 1,3,4-thiadiazole ring is a prominent five-membered heterocycle containing one sulfur and two nitrogen atoms. This moiety is a key pharmacophore in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a methanol group at the 2-position of the thiadiazole ring introduces a functional handle that can participate in hydrogen bonding and serve as a point for further chemical modification, making this compound a valuable building block in drug discovery.

Computational chemistry provides powerful tools to elucidate the molecular properties of such compounds, offering insights that can guide synthetic efforts and biological evaluation. Techniques such as Density Functional Theory (DFT) are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding molecular interactions and reactivity.

Molecular Structure and Geometry

The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional conformation. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost.

The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations for related 1,3,4-thiadiazole derivatives provide expected ranges for these parameters. For instance, in the 1,3,4-thiadiazole ring, the C-S bond lengths are typically around 1.7-1.8 Å, C=N bond lengths are approximately 1.3 Å, and N-N bond lengths are in the range of 1.3-1.4 Å.[1] The planarity of the thiadiazole ring is a key feature, influencing the overall molecular shape and potential for π-π stacking interactions.

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Related Derivatives)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-S1 | ~1.75 |

| S1-C5 | ~1.75 | |

| C2-N3 | ~1.31 | |

| N3-N4 | ~1.37 | |

| N4-C5 | ~1.31 | |

| C2-C6 (methanol) | ~1.51 | |

| C6-O7 | ~1.43 | |

| O7-H8 | ~0.96 | |

| Bond Angle (°) | C5-S1-C2 | ~86.0 |

| S1-C2-N3 | ~115.0 | |

| C2-N3-N4 | ~112.0 | |

| N3-N4-C5 | ~112.0 | |

| N4-C5-S1 | ~115.0 | |

| N3-C2-C6 | ~122.5 | |

| C2-C6-O7 | ~110.0 | |

| Dihedral Angle (°) | N4-N3-C2-C6 | ~180.0 |

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming the structure of a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and FT-Raman spectra. The calculated vibrational modes are assigned based on their potential energy distribution (PED).

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

Sample Preparation: For solid-state analysis, the synthesized compound is mixed with KBr powder and pressed into a pellet for FT-IR spectroscopy. For FT-Raman, the sample is placed in a capillary tube.

-

Instrumentation: FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a laser excitation source (e.g., 1064 nm Nd:YAG laser).

-

Data Analysis: The experimental spectra are compared with the theoretically predicted spectra for peak assignment.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Methanol -OH | ~3500 (broad) |

| C-H stretch | Methanol -CH₂ | ~2900-3000 |

| C=N stretch | Thiadiazole ring | ~1600-1650 |

| C-N stretch | Thiadiazole ring | ~1300-1400 |

| C-S stretch | Thiadiazole ring | ~800-900 |

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. Theoretical chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

| ¹H | H on C5 of thiadiazole | ~8.5-9.0 |

| H in -CH₂- of methanol | ~4.5-5.0 | |

| H in -OH of methanol | ~3.0-4.0 (variable) | |

| ¹³C | C2 of thiadiazole | ~165-170 |

| C5 of thiadiazole | ~150-155 | |

| C in -CH₂- of methanol | ~60-65 |

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Computational Protocol: HOMO-LUMO Analysis

-

Software: Quantum chemistry software such as Gaussian or ORCA is used.

-

Method: The analysis is performed on the optimized molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)).

-

Visualization: The HOMO and LUMO isosurfaces are visualized to understand the electron density distribution.

Table 4: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.5 to -7.5 |

| ELUMO | ~ -1.0 to -2.0 |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 |

The HOMO is typically localized over the thiadiazole ring, particularly the sulfur atom, indicating this is the primary site for electrophilic attack. The LUMO is also distributed over the heterocyclic ring system.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

Computational Protocol: MEP Analysis

-

Software: Performed using the output of a DFT calculation from programs like Gaussian.

-

Visualization: The MEP is mapped onto the total electron density surface.

For this compound, the MEP map is expected to show negative potential (red) around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methanol group, making them likely sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) is expected around the hydrogen atoms, particularly the hydroxyl proton, indicating their susceptibility to nucleophilic attack.

Visualizations

Molecular Structure

Caption: Optimized molecular structure of this compound.

Computational Workflow

Caption: Workflow for the theoretical and computational study.

Conclusion and Future Directions

This technical guide has outlined the key theoretical and computational methodologies for the comprehensive study of this compound. While specific experimental and computational data for this exact molecule are limited in the current literature, the principles and predictive data derived from closely related 1,3,4-thiadiazole derivatives provide a strong foundation for its characterization.

The computational approaches detailed, including DFT for geometry optimization, vibrational and NMR spectral prediction, and electronic property analysis (HOMO-LUMO, MEP), are essential tools for modern drug discovery. They enable a deep understanding of the molecule's intrinsic properties, which can inform its synthetic modification and predict its potential biological interactions.

Future research should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. Further computational studies, such as molecular docking with relevant biological targets and molecular dynamics simulations, would provide valuable insights into its potential as a therapeutic agent. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the development of novel drugs based on the versatile 1,3,4-thiadiazole scaffold.

References

Preliminary investigation into the therapeutic potential of (1,3,4-Thiadiazol-2-yl)methanol

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. While specific research on (1,3,4-Thiadiazol-2-yl)methanol (CAS 499771-03-8) is limited, the broader class of 1,3,4-thiadiazole derivatives has been extensively explored, revealing a wide spectrum of therapeutic potential.[1][2][3][4][5][6][7][8][9] These derivatives have demonstrated promising activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[1][5][7][8] This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on the synthesis, biological activities, and therapeutic promise of its derivatives, thereby offering a valuable resource for the investigation of novel compounds such as this compound.

The 1,3,4-Thiadiazole Core: A Privileged Pharmacophore

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a variety of biological targets. The sulfur atom enhances lipophilicity, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with enzyme active sites and receptors.[10]

Synthesis of 1,3,4-Thiadiazole Derivatives

A variety of synthetic routes to 1,3,4-thiadiazole derivatives have been established, often starting from thiosemicarbazides or their analogues. Common synthetic strategies include:

-

Cyclization of Thiosemicarbazides with Carboxylic Acids: A widely used method involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[11]

-

Oxidative Cyclization: Thiosemicarbazones can undergo oxidative cyclization using reagents like ferric chloride to yield 2,5-disubstituted 1,3,4-thiadiazoles.

-

From Hydrazonoyl Halides: Reaction of hydrazonoyl halides with various sulfur-containing reagents provides a versatile route to a range of substituted 1,3,4-thiadiazoles.[12]

A general workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is depicted below.

Therapeutic Potential and Biological Activities

The 1,3,4-thiadiazole scaffold has been incorporated into a multitude of derivatives exhibiting a broad range of biological activities. A summary of key therapeutic areas is presented below.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action are diverse and include:

-

Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, such as Bcr-Abl, which are crucial for cancer cell proliferation and survival.[10]

-

Enzyme Inhibition: Inhibition of enzymes like carbonic anhydrase has been linked to the anticancer effects of some thiadiazole compounds.[4]

-

Apoptosis Induction: Several derivatives have been found to induce programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates a simplified signaling pathway targeted by some 1,3,4-thiadiazole derivatives in cancer.

References

- 1. japsonline.com [japsonline.com]

- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

- 3. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,3,4-Thiadiazol-2-yl)methanol Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (1,3,4-thiadiazol-2-yl)methanol derivatives, a promising scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The this compound core offers a key functional group for further structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Introduction to this compound Derivatives

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and oxadiazole, which contributes to its broad pharmacological profile.[1] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.[4][5] The introduction of a methanol group at the 2-position of the thiadiazole ring provides a valuable handle for creating diverse libraries of compounds through esterification, etherification, or other derivatization reactions, enabling the fine-tuning of their physicochemical and biological properties.

Synthetic Methodologies

The primary synthetic strategy for constructing the this compound core involves the cyclization of a suitable carboxylic acid derivative with thiosemicarbazide. To obtain the desired methanol functionality, a protected form of glycolic acid, such as acetoxyacetic acid, is utilized in the initial ring-forming reaction. This is followed by a deprotection step to yield the target this compound.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of (5-Aryl-1,3,4-thiadiazol-2-yl)methyl acetate

This protocol describes a general method for the synthesis of 2-acetoxymethyl-5-aryl-1,3,4-thiadiazoles via the cyclization of an aryl carboxylic acid and acetoxyacetic acid with thiosemicarbazide.

Materials:

-

Substituted aryl carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 vol)

-

Acetoxyacetic acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethanol or Methanol for recrystallization

Procedure:

-

To a stirred solution of the substituted aryl carboxylic acid (1.0 eq) in phosphorus oxychloride (5-10 vol), add thiosemicarbazide (1.1 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 70-80 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure (5-aryl-1,3,4-thiadiazol-2-yl)methyl acetate.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).

Protocol 2: Synthesis of (5-Aryl-1,3,4-thiadiazol-2-yl)methanol (Hydrolysis of Acetate)

This protocol outlines the deprotection of the acetate group to yield the final methanol derivative.

Materials:

-

(5-Aryl-1,3,4-thiadiazol-2-yl)methyl acetate (1.0 eq)

-

Methanol

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution (10%)

-

Water

-

Ethyl acetate for extraction

Procedure (Acidic Hydrolysis):

-

Dissolve the (5-aryl-1,3,4-thiadiazol-2-yl)methyl acetate (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure (5-aryl-1,3,4-thiadiazol-2-yl)methanol.

-

Characterize the product using appropriate analytical techniques.

Procedure (Basic Hydrolysis):

-

Dissolve the (5-aryl-1,3,4-thiadiazol-2-yl)methyl acetate (1.0 eq) in a mixture of methanol and water.

-

Add 10% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

After completion, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the product using appropriate analytical techniques.

Data Presentation: Biological Activities

The following tables summarize the reported anticancer activities of selected 1,3,4-thiadiazole derivatives. While specific data for this compound derivatives is limited in the public domain, the data for structurally related compounds highlights the potential of this scaffold.

Table 1: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| ST10 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | Etoposide | >100 | [6] |

| ST10 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | Etoposide | 80.2 | [6] |

| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | - | - | [6][7] |

| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | - | - | [6][7] |

| 29i | N-(1,3,4-Thiadiazol-2-yl)benzamide derivative | A549 | 4.31 | Doxorubicin | 0.81 | [6] |

| 16b | Thiazole derivative with 1,3,4-thiadiazole | HepG2-1 | 1.82 | Doxorubicin | 0.72 | [6] |

Table 2: Enzyme Inhibitory Activity of Thiazole/Thiadiazole Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Citation |

| 39 | EGFR | 0.153 | [1] |

| 39 | HER2 | 0.108 | [1] |

| 43 | EGFR | 0.122 | [1] |

| 43 | HER2 | 0.078 | [1] |

| 6g | EGFR | 0.024 | [8] |

| 14 | EGFR | 0.010 | [9] |

Signaling Pathways and Mechanism of Action

Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][10] Two prominent pathways targeted by these compounds are the PI3K/Akt and the EGFR/HER2 signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth and survival.[10][11] Its aberrant activation is a common feature in many cancers. Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of Akt, thereby promoting apoptosis and inhibiting tumor growth.[5][11]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation and survival.[8][9][12] Overexpression of EGFR and HER2 is implicated in the development and progression of various cancers. Thiazole and thiadiazole derivatives have been developed as potent inhibitors of these kinases.[1]

Caption: Inhibition of the EGFR/HER2 signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a practical guide for the preparation of these compounds. The compiled biological data and the elucidation of their potential mechanisms of action through key signaling pathways underscore the promise of this chemical class in medicinal chemistry. Further exploration of the structure-activity relationships of this compound derivatives is warranted to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

- 1. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. bepls.com [bepls.com]

- 5. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Akt1 Kinase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]

- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: (1,3,4-Thiadiazol-2-yl)methanol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1,3,4-Thiadiazol-2-yl)methanol is a valuable heterocyclic building block in organic synthesis, primarily utilized for the construction of novel molecules with diverse biological activities. The 1,3,4-thiadiazole core is a well-established pharmacophore found in numerous antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] The primary alcohol functionality of this compound serves as a convenient handle for introducing a variety of functional groups and for extending the molecular framework through reactions such as esterifications, etherifications, and nucleophilic substitutions after activation. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on practical methodologies for researchers in drug discovery and development.

Key Applications

The strategic importance of this compound lies in its ability to serve as a scaffold for the synthesis of a wide array of derivatives. The modification of the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) by introducing different substituents that can interact with biological targets.

Common transformations of the hydroxyl group include:

-

Esterification: To introduce various acyl groups, which can influence lipophilicity and cell permeability.

-

Etherification: To form ether linkages, providing a stable connection to other molecular fragments. The Mitsunobu reaction is a notable method for this transformation.

-

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) to facilitate substitution with a range of nucleophiles, thereby introducing diverse functionalities.

The resulting derivatives have been investigated for a range of therapeutic applications, leveraging the inherent biological potential of the 1,3,4-thiadiazole ring.

Experimental Protocols

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is often achieved through the reduction of the corresponding carboxylic acid esters. This method provides a straightforward route to the primary alcohol from readily available ester precursors.

dot

Caption: General scheme for the synthesis of substituted this compound.

Protocol 1a: Synthesis of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol

This protocol describes the reduction of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate to yield (5-phenyl-1,3,4-thiadiazol-2-yl)methanol.

-

Materials:

-

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Anhydrous methanol

-

Acetic acid

-

-

Procedure:

-

Dissolve ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (4.0 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add acetic acid to quench the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain the desired product.

-

Protocol 1b: Synthesis of (5-Chloro-1,3,4-thiadiazol-2-yl)methanol

This protocol details the synthesis of (5-chloro-1,3,4-thiadiazol-2-yl)methanol via the reduction of its corresponding ethyl ester.

-

Materials:

-

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Anhydrous methanol

-

Acetic acid

-

-

Procedure:

-

To a solution of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in anhydrous methanol, add sodium borohydride (3.1 eq) at 0 °C.

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Dilute the reaction mixture with acetic acid.

-

Concentrate the mixture under reduced pressure and purify to yield the final product.

-

| Starting Material | Product | Reagents and Conditions | Yield | Reference |